Cas no 2097904-10-2 (5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide)

5-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted thiophene ring and a hydroxycyclohexenylmethyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its unique structural framework, which combines a sulfonamide group with a cyclic alcohol functionality. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups enhances its potential as an intermediate in the development of bioactive molecules. Its well-defined reactivity profile allows for selective modifications, making it valuable in drug discovery and material science applications. The compound is typically characterized by high purity and stability under standard storage conditions.
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide structure
2097904-10-2 structure
Product name:5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
CAS No:2097904-10-2
MF:C11H14ClNO3S2
MW:307.816759586334
CID:5473592
PubChem ID:126852008

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS032456288
    • 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
    • F5857-6634
    • 2097904-10-2
    • Inchi: 1S/C11H14ClNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2
    • InChI Key: GUPONYHPKWUXFY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(S1)S(NCC1(C=CCCC1)O)(=O)=O

Computed Properties

  • Exact Mass: 307.0103633g/mol
  • Monoisotopic Mass: 307.0103633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: 2.4

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-6634-10μmol
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-6634-75mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
75mg
$208.0 2023-09-09
Life Chemicals
F5857-6634-20μmol
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-6634-5μmol
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-6634-20mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
20mg
$99.0 2023-09-09
Life Chemicals
F5857-6634-1mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
1mg
$54.0 2023-09-09
Life Chemicals
F5857-6634-4mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
4mg
$66.0 2023-09-09
Life Chemicals
F5857-6634-15mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
15mg
$89.0 2023-09-09
Life Chemicals
F5857-6634-50mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
50mg
$160.0 2023-09-09
Life Chemicals
F5857-6634-5mg
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
2097904-10-2
5mg
$69.0 2023-09-09

Additional information on 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

5-Chloro-N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]Thiophene-2-Sulfonamide: A Comprehensive Overview

The compound 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide (CAS No. 2097904-10-2) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a thiophene ring, a sulfonamide group, and a hydroxycyclohexenyl substituent. The presence of these functional groups makes it a versatile compound with diverse applications.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery. Thiophenes are known for their aromatic stability and ability to form hydrogen bonds, making them ideal candidates for medicinal chemistry. The sulfonamide group in this compound further enhances its bioavailability and pharmacokinetic properties. Sulfonamides are widely used in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding.

The hydroxycyclohexenyl group introduces additional complexity to the molecule, potentially influencing its solubility and permeability. This substituent also provides opportunities for further functionalization, enabling the development of derivatives with enhanced biological activity. Recent research has focused on optimizing the synthesis of such compounds to improve yield and reduce environmental impact.

From a synthetic perspective, the preparation of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of key steps, such as the formation of the thiophene ring and the coupling of the hydroxycyclohexenyl group.

One of the most promising applications of this compound lies in its potential as a drug candidate. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its sulfonamide group has been shown to enhance its ability to cross biological membranes, improving its bioavailability.

Another area of interest is the use of this compound in materials science. The thiophene ring provides inherent aromaticity, which can be exploited in the development of advanced materials such as conductive polymers and organic semiconductors. Recent advancements in polymer chemistry have enabled the incorporation of such molecules into high-performance materials, opening new avenues for technological innovation.

In terms of environmental considerations, researchers have been exploring green chemistry approaches to synthesize this compound. By utilizing renewable feedstocks and minimizing waste generation, these methods aim to reduce the ecological footprint associated with its production. Such efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing.

Looking ahead, ongoing research is focused on understanding the molecular mechanisms underlying the biological activity of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide. Advanced computational techniques, such as molecular docking and dynamics simulations, are being employed to predict its binding affinities and interactions with target proteins. These insights will be crucial for optimizing its therapeutic potential and identifying new targets for intervention.

In conclusion, 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide (CAS No. 2097904-10-) represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within pharmaceuticals and materials science.

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